molecular formula C29H25NO7 B304085 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate

1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate

Katalognummer B304085
Molekulargewicht: 499.5 g/mol
InChI-Schlüssel: RIDOLNIEZCXDOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate is a chemical compound with potential applications in scientific research. This compound is also known as MDL-29951 and belongs to the class of isoindoline carboxylates.

Wirkmechanismus

The mechanism of action of MDL-29951 involves its binding to the glycine site of the NMDA receptor, which is located on the NR1 subunit. This binding prevents the binding of glycine, which is an obligatory co-agonist of the NMDA receptor, and thus blocks the receptor activation. MDL-29951 has been shown to have a higher affinity for the glycine site than glycine itself, which makes it a potent antagonist of the NMDA receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDL-29951 are related to its action on the NMDA receptor. By blocking the receptor activation, MDL-29951 can modulate synaptic transmission and prevent excitotoxicity. This can have beneficial effects on neuronal survival and function, particularly in conditions where excessive glutamate release is involved, such as ischemia, traumatic brain injury, and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using MDL-29951 in lab experiments include its selectivity for the NMDA receptor and its potency as an antagonist. This makes it a useful tool for studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes. However, the limitations of using MDL-29951 include its potential off-target effects, as well as the need for careful dosing and monitoring to avoid toxicity.

Zukünftige Richtungen

There are several future directions for research on MDL-29951. One area of interest is the potential therapeutic applications of this compound in neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease. Another area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of MDL-29951. Finally, further studies are needed to elucidate the mechanisms of action of MDL-29951 and its effects on synaptic plasticity and learning and memory processes.
Conclusion
In conclusion, 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate is a chemical compound with potential applications in scientific research. This compound acts as a selective antagonist of the NMDA receptor and has beneficial effects on neuronal survival and function. While there are limitations to its use, MDL-29951 represents a useful tool for studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes. Further research is needed to explore the potential therapeutic applications of this compound and to develop more selective and potent NMDA receptor antagonists.

Synthesemethoden

The synthesis of MDL-29951 involves several steps, starting with the reaction between 4-methylacetophenone and ethyl chloroacetate to form ethyl 4-methyl-3-oxobutanoate. This compound is then reacted with hydrazine to form ethyl 4-methyl-3-hydrazinobutanoate, which is further reacted with phthalic anhydride to form 1,3-dioxo-2-(4-methylphenyl)isoindoline-5-carboxylic acid hydrazide. Finally, this compound is esterified with 4-(propoxycarbonyl)phenyl chloroformate to form MDL-29951.

Wissenschaftliche Forschungsanwendungen

MDL-29951 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, MDL-29951 can modulate synaptic transmission and prevent excitotoxicity, which is the pathological process by which excessive glutamate release leads to neuronal damage and death.

Eigenschaften

Produktname

1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate

Molekularformel

C29H25NO7

Molekulargewicht

499.5 g/mol

IUPAC-Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 1,3-dioxo-2-(4-propoxycarbonylphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C29H25NO7/c1-4-15-36-28(34)20-9-12-22(13-10-20)30-26(32)23-14-11-21(16-24(23)27(30)33)29(35)37-18(3)25(31)19-7-5-17(2)6-8-19/h5-14,16,18H,4,15H2,1-3H3

InChI-Schlüssel

RIDOLNIEZCXDOB-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(C)C(=O)C4=CC=C(C=C4)C

Kanonische SMILES

CCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(C)C(=O)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.